molecular formula C17H17NO6 B3257317 Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester CAS No. 287194-31-4

Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester

Cat. No.: B3257317
CAS No.: 287194-31-4
M. Wt: 331.32 g/mol
InChI Key: NYHYQDXXVQAQGX-UHFFFAOYSA-N
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Description

Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester is a synthetic ester derivative characterized by a cyclohexa-1,4-dienyl core substituted with dimethoxy and oxo groups, conjugated to a phenylacetic acid ester via an amino-oxomethyl linker.

Properties

IUPAC Name

[2-[(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-11(19)24-14-7-5-4-6-13(14)16(21)18-15-10-12(20)8-9-17(15,22-2)23-3/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHYQDXXVQAQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=O)C=CC2(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents/Functional Groups Reported Applications/Yields
Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester (Target) Cyclohexa-1,4-dienyl Dimethoxy, oxo, phenylacetic ester, amino-oxomethyl Not explicitly reported; inferred prodrug potential
(E)-2-Methoxy-5-(2-(2,4,6-trimethoxyphenyl)vinylsulfonamido)phenyl 2-(2,5-dimethyl-3,6-dioxo-cyclohexa-1,4-dienyl)-2-methylpropanoate (6q) Cyclohexa-1,4-dienyl + sulfonamide Trimethoxyphenyl, sulfonamide, dioxo Bioavailability enhancement; moderate synthesis yields (Scheme 7, )
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (22) Chromanone Hydroxy, tetramethyl Intermediate for benzoquinone ester synthesis (59% yield, Scheme 8, )
2-[[[4-[[(Diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester Imidazole + tert-butyl ester Diphenylmethyl, tert-butyl ester Not reported; structural similarity in ester and oxomethyl groups

Research Findings and Implications

  • Bioavailability and Prodrug Potential: Ester analogs of sulfonamides (e.g., 6q) demonstrate improved bioavailability compared to their parent acids, suggesting the target compound’s ester group could serve a similar role .
  • Stability Concerns : The cyclohexadienyl core’s electron-deficient nature may render the target compound susceptible to oxidation or hydrolysis, necessitating formulation optimization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this ester involves multi-step reactions, typically starting with the coupling of a phenoxyacetic acid derivative with a substituted cyclohexadienyl amine. Key factors include:

  • Catalysts : Use of carbodiimides (e.g., EDC) and HOBt for amide bond formation .
  • Solvent Systems : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while aqueous workup (e.g., HCl, NaHCO₃) aids in purification .
  • Temperature : Controlled heating (~40°C) improves reaction kinetics but must be balanced to avoid decomposition .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization Tips
1EDC, HOBt in DMF (40°C)Amide bond formationMaintain anhydrous conditions to prevent side reactions
2EtOAc extraction, NaHCO₃ washPurificationUse multiple extractions to recover product efficiently
3Rotary evaporation, dryingIsolationDry under vacuum to remove residual solvents

Reference Yield : 93% under optimized conditions .

Q. How is structural characterization performed using spectroscopic techniques?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for -OCH₂) and aromatic/cyclohexadienyl protons. 2D NMR (COSY, HSQC) resolves overlapping signals from methoxy and carbonyl groups .
  • IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₂₀N₂O₇) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize synthesis or derivative design?

Methodological Answer:

  • Quantum Chemical Calculations : Predict transition states and intermediates for cyclohexadienyl ring functionalization .
  • Reaction Path Algorithms : Tools like GRRM or AFIR identify low-energy pathways for amide coupling, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s approach integrates computed activation energies with experimental validation, achieving >90% yield in esterification .

Q. What statistical approaches resolve contradictions in reaction kinetics or byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature vs. stirring rate) to optimize yield while minimizing impurities .
  • Contradiction Analysis : Use ANOVA to distinguish systematic errors (e.g., inconsistent reagent purity) from stochastic variability .

Q. Example DoE Table for Reaction Optimization

VariableRange TestedImpact on Yield (p-value)
Catalyst (EDC)1–1.5 eq<0.01 (significant)
Temperature30–50°C0.03 (moderate)
Solvent (DMF vs. THF)DMF only<0.001 (critical)

Q. How can mechanistic studies clarify unexpected reactivity in the cyclohexadienyl moiety?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled ketone groups to track oxo-group participation in ring-opening reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to identify proton-transfer steps in cyclization .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation during dienyl ring functionalization .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity or stability data?

Methodological Answer:

  • Replicate Under Controlled Conditions : Standardize solvents (e.g., DMSO concentration in assays) to compare stability data .
  • Meta-Analysis : Pool data from multiple studies (e.g., hydrolysis rates in acidic vs. neutral buffers) using Bayesian statistics to identify outliers .
  • Advanced Characterization : Use X-ray crystallography or dynamic light scattering (DLS) to confirm polymorphic forms affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester
Reactant of Route 2
Reactant of Route 2
Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester

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